molecular formula C25H35N5O3S B2822472 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide CAS No. 1049493-75-5

4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide

Cat. No.: B2822472
CAS No.: 1049493-75-5
M. Wt: 485.65
InChI Key: JAVCGTGXXXXJBN-UHFFFAOYSA-N
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Description

4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide involves multiple steps, typically starting with the preparation of the core cyclohexane carboxamide structure. The synthetic route often includes:

    Formation of the cyclohexane carboxamide core: This can be achieved through the reaction of cyclohexanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the butyl group: This step involves alkylation reactions using butyl halides.

    Attachment of the pyrazinyl piperazine moiety: This is typically done through nucleophilic substitution reactions involving pyrazine and piperazine derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazinyl and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Mechanism of Action

The mechanism of action of 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrazinyl piperazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, thereby modulating biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar compounds to 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-butyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O3S/c1-2-3-4-20-5-7-21(8-6-20)25(31)28-22-9-11-23(12-10-22)34(32,33)30-17-15-29(16-18-30)24-19-26-13-14-27-24/h9-14,19-21H,2-8,15-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVCGTGXXXXJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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